molecular formula C15H15N5O3S B6622843 4-(2-pyrazol-1-ylethoxy)-N-pyrimidin-2-ylbenzenesulfonamide

4-(2-pyrazol-1-ylethoxy)-N-pyrimidin-2-ylbenzenesulfonamide

Cat. No. B6622843
M. Wt: 345.4 g/mol
InChI Key: ONXWMSPZKGFWHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-pyrazol-1-ylethoxy)-N-pyrimidin-2-ylbenzenesulfonamide, also known as PEPB, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of sulfonamide-based inhibitors that target protein kinases, which are enzymes involved in cell signaling pathways.

Mechanism of Action

4-(2-pyrazol-1-ylethoxy)-N-pyrimidin-2-ylbenzenesulfonamide inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, which are involved in cell signaling pathways. By inhibiting the activity of protein kinases, 4-(2-pyrazol-1-ylethoxy)-N-pyrimidin-2-ylbenzenesulfonamide can induce apoptosis in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects:
4-(2-pyrazol-1-ylethoxy)-N-pyrimidin-2-ylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. 4-(2-pyrazol-1-ylethoxy)-N-pyrimidin-2-ylbenzenesulfonamide has also been shown to inhibit the activity of AKT, which is involved in insulin signaling and glucose metabolism. This suggests that 4-(2-pyrazol-1-ylethoxy)-N-pyrimidin-2-ylbenzenesulfonamide may have potential therapeutic applications in treating diabetes and other metabolic disorders.

Advantages and Limitations for Lab Experiments

4-(2-pyrazol-1-ylethoxy)-N-pyrimidin-2-ylbenzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and inhibit the activity of protein kinases. 4-(2-pyrazol-1-ylethoxy)-N-pyrimidin-2-ylbenzenesulfonamide is also relatively stable and can be stored for long periods of time. However, 4-(2-pyrazol-1-ylethoxy)-N-pyrimidin-2-ylbenzenesulfonamide has some limitations for lab experiments. It can be difficult to solubilize in aqueous solutions, which can limit its use in certain assays. 4-(2-pyrazol-1-ylethoxy)-N-pyrimidin-2-ylbenzenesulfonamide can also have off-target effects on other enzymes, which can complicate data interpretation.

Future Directions

There are several future directions for research on 4-(2-pyrazol-1-ylethoxy)-N-pyrimidin-2-ylbenzenesulfonamide. One area of research is to study the effects of 4-(2-pyrazol-1-ylethoxy)-N-pyrimidin-2-ylbenzenesulfonamide on other protein kinases and signaling pathways. This could provide insight into the potential therapeutic applications of 4-(2-pyrazol-1-ylethoxy)-N-pyrimidin-2-ylbenzenesulfonamide for other diseases. Another area of research is to develop more potent and selective inhibitors of protein kinases, which could improve the efficacy of cancer therapy. Additionally, research could focus on developing new methods for solubilizing 4-(2-pyrazol-1-ylethoxy)-N-pyrimidin-2-ylbenzenesulfonamide in aqueous solutions, which could expand its use in biochemical assays.

Synthesis Methods

4-(2-pyrazol-1-ylethoxy)-N-pyrimidin-2-ylbenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-bromo-N-pyrimidin-2-ylbenzenesulfonamide with sodium hydride in dimethylformamide to form a potassium salt intermediate. This intermediate is then reacted with 2-pyrazole ethanol in the presence of cesium carbonate to form 4-(2-pyrazol-1-ylethoxy)-N-pyrimidin-2-ylbenzenesulfonamide. The final product is purified using column chromatography.

Scientific Research Applications

4-(2-pyrazol-1-ylethoxy)-N-pyrimidin-2-ylbenzenesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of various protein kinases, including AKT, which is a key regulator of cell survival and proliferation. 4-(2-pyrazol-1-ylethoxy)-N-pyrimidin-2-ylbenzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy. It has also been studied for its potential use in treating other diseases, such as diabetes and inflammation.

properties

IUPAC Name

4-(2-pyrazol-1-ylethoxy)-N-pyrimidin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c21-24(22,19-15-16-7-1-8-17-15)14-5-3-13(4-6-14)23-12-11-20-10-2-9-18-20/h1-10H,11-12H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXWMSPZKGFWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)OCCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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